molecular formula C6H8O B109080 2-Ethylfuran CAS No. 3208-16-0

2-Ethylfuran

Cat. No.: B109080
CAS No.: 3208-16-0
M. Wt: 96.13 g/mol
InChI Key: HLPIHRDZBHXTFJ-UHFFFAOYSA-N
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Description

2-Ethylfuran is a member of the class of furans, characterized by a furan ring in which the hydrogen atom at position 2 is replaced by an ethyl group. Its molecular formula is C6H8O, and it is known for its distinctive aroma, often described as sweet and caramel-like. This compound is found naturally in various plants and is also a product of the Maillard reaction, which imparts flavor to cooked foods .

Mechanism of Action

Target of Action

2-Ethylfuran is a volatile organic compound that is found in many products in pure form and as its derivatives . It is abundant in the environment as in processed food, industrial processes, pharmaceutical products, and smoke . .

Mode of Action

This compound undergoes tetraphenylporphin-photosensitized oxygenation in non-polar aprotic solvents via (4+2)-cycloaddition of singlet oxygen to yield the corresponding monomeric unsaturated secondary ozonide . This suggests that this compound can interact with singlet oxygen in certain environments, leading to the formation of secondary ozonide compounds.

Biochemical Pathways

It is known to be a product of the maillard reaction , a chemical reaction between an amino acid and a reducing sugar. This reaction is a form of non-enzymatic browning that usually imparts flavor to starch-based food products .

Pharmacokinetics

Its physical properties such as boiling point (92-93 °c/768 mmhg), density (0912 g/mL at 25 °C), and refractive index (n20/D 1439) have been reported . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

It is known that furan derivatives can have toxic effects in many body systems . For instance, furan is known to undergo epoxidation and ring opening to form a reactive 2-ene-1,4-dicarbonyl intermediate, which is carcinogenic .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been shown to undergo photosensitized oxygenation in non-polar aprotic solvents . This suggests that the presence of light and the type of solvent can influence its reactivity. Furthermore, its volatility suggests that it can easily evaporate at room temperature, which could influence its stability and efficacy in different environments.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Ethylfuran are not fully understood. It is known that furan derivatives can participate in various biochemical reactions. For instance, they can undergo tetraphenylporphin-photosensitized oxygenation in non-polar aprotic solvents via (4+2)-cycloaddition of singlet oxygen . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

The cellular effects of this compound are not well-studied. Furan derivatives have been shown to influence cellular processes. For instance, they can affect the morphology of cells, as seen in the case of 2-methylfuran, which was found to influence cell proliferation rate and crack length growth rate

Molecular Mechanism

As a furan derivative, it may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression

Dosage Effects in Animal Models

Furan toxicity has been confirmed in many animals and can be harmful to human health as well

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Furan is commonly formed from four precursors: amino acids, carbohydrates, ascorbic acids, and polyunsaturated fatty acids

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylfuran can be synthesized through several methods. One common approach involves the cyclization of 1,4-diketones in the presence of an acid catalyst. Another method is the palladium-catalyzed cross-coupling of (Z)-β-bromoenol acetates with terminal alkynes, followed by iodocyclization .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of furfural, a derivative of furan. This process typically involves the use of a metal catalyst such as palladium or nickel under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethylfuran has diverse applications in scientific research:

Comparison with Similar Compounds

    2-Methylfuran: Similar in structure but with a methyl group instead of an ethyl group.

    2-Acetylfuran: Contains an acetyl group at position 2 instead of an ethyl group.

    2,5-Dimethylfuran: Has two methyl groups at positions 2 and 5.

Comparison: 2-Ethylfuran is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties. Compared to 2-Methylfuran and 2,5-Dimethylfuran, this compound has a higher boiling point and different reactivity patterns. Its aroma profile also differs, making it more suitable for certain applications in the flavor and fragrance industry .

Properties

IUPAC Name

2-ethylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPIHRDZBHXTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062906
Record name 2-Ethylfuran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Powerful, smoky burnt aroma
Record name 2-Ethylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1480/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

92.00 to 93.00 °C. @ 765.00 mm Hg
Record name 2-Ethylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; Soluble in oils, Soluble (in ethanol)
Record name 2-Ethylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1480/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.909-0.915
Record name 2-Ethylfuran
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1480/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3208-16-0
Record name 2-Ethylfuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3208-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Ethylfuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003208160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2-ethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylfuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.740
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Record name 2-ETHYLFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8O6J71T9O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Ethylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040587
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary sources of 2-ethylfuran in food?

A1: this compound is primarily formed during thermal processing of foods, particularly those rich in carbohydrates and lipids. Studies have found it in various products, including coffee, bread, breakfast cereals, dried fruits, and cooked meat. [, , , , ]

Q2: Does the cooking method influence the levels of this compound in food?

A2: Yes, cooking methods can impact this compound levels. For instance, while cooking generally reduces furan content in ready-to-eat foods, a significant portion can remain. [] Different cooking techniques, like steaming versus frying, may also lead to varying concentrations. [, ]

Q3: How does the water content of a food matrix affect this compound formation during heating?

A3: Water content plays a crucial role. Research using model systems with varying moisture levels suggests lower moisture content during heat processing can lead to increased formation of this compound and other furan derivatives. []

Q4: Can lipid oxidation contribute to this compound formation in food?

A4: Yes, studies have shown that polyunsaturated fatty acids (PUFAs) can act as precursors for this compound formation during heat treatment. This suggests lipid oxidation pathways also play a role alongside Maillard reactions. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C6H8O and a molecular weight of 96.13 g/mol. []

Q6: How can this compound be detected and quantified in complex matrices like food?

A6: The most common method for analyzing this compound in food is headspace-solid phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS). This technique allows for separation and identification of volatile compounds, including this compound, even at low concentrations. [, , , , , ]

Q7: Are there standardized analytical methods for this compound analysis?

A7: While various methods exist, a recent interlaboratory study highlighted the need for further standardization, particularly for 2-pentylfuran and its accurate determination at low levels in complex matrices. []

Q8: How reactive is this compound with atmospheric oxidants like chlorine radicals?

A8: Studies show this compound reacts rapidly with chlorine radicals, leading to various oxidation products. This reactivity suggests it plays a role in atmospheric chemistry, particularly in marine and coastal environments. [, ]

Q9: How does the presence of the ethyl group at the 2-position influence the reactivity of this compound compared to furan?

A9: The presence of the ethyl group increases electron density at specific positions in the furan ring, influencing its reactivity. Research suggests that while this compound is more reactive than furan towards singlet oxygen, the exact reactivity depends on the specific reaction conditions. [, ]

Q10: What is known about the photooxidation of this compound?

A10: Studies have investigated the photooxidation of this compound in the presence of chlorophylls and oxygen under light. Results indicate it undergoes photooxidation, and its reactivity is influenced by the electron density at specific carbon atoms within its structure. []

Q11: Does this compound degrade easily in the environment?

A11: While this compound is involved in atmospheric reactions, its persistence and degradation pathways in different environmental compartments require further investigation. [, ]

Q12: What does this compound smell like?

A12: this compound contributes to a range of aromas, including roasted, sweet, meaty, and green, depending on the food matrix and concentration. [, , , ]

Q13: How is this compound used to characterize the flavor profiles of various foods?

A13: Researchers use gas chromatography-olfactometry (GC-O) and calculate odor activity values (OAVs) to identify key aroma-active compounds in food. Studies on various products like Chinese mitten crab, marinated pork hocks, and Cheddar cheese have identified this compound as a contributor to their unique aroma profiles. [, , ]

Q14: Can this compound be considered a desirable flavor compound?

A14: Whether this compound contributes positively or negatively to the overall aroma depends on the specific food, concentration, and individual preferences. [, , ]

Q15: What are the potential health risks associated with this compound?

A15: Research on the toxicity of this compound is ongoing. While it has shown some potentially concerning effects in animal studies, more research is needed to determine its long-term effects on human health. [, ]

Q16: How do regulatory bodies address the presence of this compound in food?

A16: The European Food Safety Authority (EFSA) has called for data on the occurrence of this compound and other alkylfurans in food to assess potential risks and guide regulatory actions. [, ]

Q17: What are some important areas for future research on this compound?

A17: Key areas for future research include:

  • Detailed toxicological studies: Comprehensive investigations to establish the long-term health effects of this compound in humans. []
  • Formation mechanisms: Further research on the precise mechanisms driving its formation during different processing techniques and in various food matrices. [, ]
  • Mitigation strategies: Exploration of processing techniques and formulation approaches that can minimize this compound formation in food while maintaining desired sensory qualities. [, ]
  • Environmental fate: Studies to determine the persistence, transport, and degradation of this compound in different environmental compartments. [, ]

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